4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15315948
InChI: InChI=1S/C16H18N2O3/c1-2-20-12-9-7-11(8-10-12)15(19)17-16-13-5-3-4-6-14(13)18-21-16/h7-10H,2-6H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol

4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

CAS No.:

Cat. No.: VC15315948

Molecular Formula: C16H18N2O3

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide -

Specification

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
IUPAC Name 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Standard InChI InChI=1S/C16H18N2O3/c1-2-20-12-9-7-11(8-10-12)15(19)17-16-13-5-3-4-6-14(13)18-21-16/h7-10H,2-6H2,1H3,(H,17,19)
Standard InChI Key RQDIJULCGHZYBG-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted with an ethoxy group at the para position of the benzene ring. The amide nitrogen is linked to a 4,5,6,7-tetrahydro-2,1-benzoxazole moiety, a bicyclic system combining a six-membered cyclohexane ring fused to an oxazole heterocycle. This unique structure is represented by the SMILES notation CCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 and the InChIKey RQDIJULCGHZYBG-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight286.33 g/mol
IUPAC Name4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
PubChem CID16013461
Canonical SMILESCCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves sequential functionalization steps:

  • Preparation of 4-Ethoxybenzoic Acid: Ethylation of 4-hydroxybenzoic acid using ethyl bromide in the presence of a base.

  • Activation of the Carboxylic Acid: Conversion to an acyl chloride or mixed anhydride for amide bond formation.

  • Coupling with 3-Amino-4,5,6,7-tetrahydro-2,1-benzoxazole: Reacting the activated carboxylic acid with the benzoxazole amine under inert conditions.

Critical parameters include solvent choice (e.g., dichloromethane for acylation steps), reaction temperature (often room temperature to 60°C), and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization yields the final compound with reported purity >95% .

Challenges in Synthesis

The bicyclic benzoxazole moiety introduces steric hindrance, potentially slowing amidation kinetics. Optimizing catalysts—such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt)—may enhance coupling efficiency. Scalability remains untested, posing a barrier to industrial production.

Biological Activity and Mechanistic Insights

Putative Targets

  • Enzymatic Targets: Potential inhibition of COX-2 or phosphodiesterases (PDEs), common in anti-inflammatory agents.

  • Receptor Targets: Interaction with serotonin (5-HT) or dopamine receptors, inferred from benzoxazole-containing psychotropics.

Mechanistic validation requires target-specific assays, such as radioligand binding studies or enzymatic activity assays.

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